Cas no 383146-03-0 (2-Isopropyl-N,6-dimethyl-4-pyrimidinamine)

2-Isopropyl-N,6-dimethyl-4-pyrimidinamine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinamine,N,6-dimethyl-2-(1-methylethyl)-(9CI)
- 2-Isopropyl-N,6-dimethyl-4-pyrimidinamine
- 2-Isopropyl-N,6-dimethylpyrimidin-4-amine
- N,6-dimethyl-2-(propan-2-yl)pyrimidin-4-amine
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- MDL: MFCD03011903
- Inchi: 1S/C9H15N3/c1-6(2)9-11-7(3)5-8(10-4)12-9/h5-6H,1-4H3,(H,10,11,12)
- InChI Key: XMHOKWKIIVOLIZ-UHFFFAOYSA-N
- SMILES: N1C(C)=CC(NC)=NC=1C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 136
- Topological Polar Surface Area: 37.8
2-Isopropyl-N,6-dimethyl-4-pyrimidinamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB340538-100 mg |
2-Isopropyl-N,6-dimethyl-4-pyrimidinamine; . |
383146-03-0 | 100mg |
€208.80 | 2023-04-26 | ||
Ambeed | A122439-1g |
2-Isopropyl-N,6-dimethylpyrimidin-4-amine |
383146-03-0 | 97% | 1g |
$351.0 | 2024-04-19 | |
Chemenu | CM519377-1g |
2-Isopropyl-N,6-dimethylpyrimidin-4-amine |
383146-03-0 | 97% | 1g |
$347 | 2023-02-02 | |
abcr | AB340538-100mg |
2-Isopropyl-N,6-dimethyl-4-pyrimidinamine; . |
383146-03-0 | 100mg |
€283.50 | 2025-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629873-2mg |
2-Isopropyl-N,6-dimethylpyrimidin-4-amine |
383146-03-0 | 98% | 2mg |
¥536.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629873-5mg |
2-Isopropyl-N,6-dimethylpyrimidin-4-amine |
383146-03-0 | 98% | 5mg |
¥617.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629873-1mg |
2-Isopropyl-N,6-dimethylpyrimidin-4-amine |
383146-03-0 | 98% | 1mg |
¥464.00 | 2024-05-16 |
2-Isopropyl-N,6-dimethyl-4-pyrimidinamine Related Literature
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 2-Isopropyl-N,6-dimethyl-4-pyrimidinamine
Comprehensive Overview of 2-Isopropyl-N,6-dimethyl-4-pyrimidinamine (CAS No. 383146-03-0): Properties, Applications, and Industry Insights
2-Isopropyl-N,6-dimethyl-4-pyrimidinamine (CAS No. 383146-03-0) is a specialized pyrimidine derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its unique isopropyl and dimethylamine substituents, has garnered attention for its potential as a bioactive intermediate in drug discovery and crop protection formulations. Its molecular structure (C9H15N3) offers versatility in synthetic pathways, making it a subject of interest for chemists exploring heterocyclic compounds.
In recent years, the demand for high-purity pyrimidine derivatives like 2-Isopropyl-N,6-dimethyl-4-pyrimidinamine has surged, driven by advancements in precision agriculture and targeted therapeutics. Researchers frequently search for "CAS 383146-03-0 solubility" or "pyrimidinamine synthesis methods," reflecting the compound's role in optimizing formulation stability. The compound's logP value (estimated at 2.1) and hydrogen bond acceptor/donor counts are critical parameters for bioavailability studies, aligning with the pharmaceutical industry's focus on Lipinski's Rule of Five compliance.
From an industrial perspective, 383146-03-0 is often discussed alongside green chemistry initiatives. Manufacturers are exploring catalyst-free reactions and solvent recovery systems to produce this compound sustainably—a response to growing ESG (Environmental, Social, and Governance) concerns. Analytical techniques such as HPLC purity testing (typically >98%) and GC-MS characterization are essential for quality control, particularly for buyers searching "2-Isopropyl-N,6-dimethyl-4-pyrimidinamine supplier specifications."
The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature applications, including polymer modifiers and specialty coatings. Patent literature reveals its utility in UV-stabilizer formulations, addressing the solar industry's need for light degradation-resistant materials. This aligns with trending searches like "pyrimidine-based photostabilizers" and "CAS 383146-03-0 material safety," though it's classified as non-hazardous under standard handling conditions.
Emerging studies suggest potential in neurological research, with structural analogs showing blood-brain barrier permeability. While 2-Isopropyl-N,6-dimethyl-4-pyrimidinamine itself isn't a registered drug, its scaffold appears in investigations of kinase inhibitors and G-protein-coupled receptor modulators—topics frequently queried in academic databases. The compound's crystallographic data (space group P21/c) aids in computational drug design, a field experiencing rapid growth due to AI-assisted molecular modeling.
Regulatory compliance remains straightforward for this material, as it falls outside REACH SVHC and EPA TSCA restrictions. However, suppliers should provide SDS documentation detailing proper storage (recommended at 2-8°C under inert atmosphere) to meet Good Distribution Practice standards. The global market shows particular demand from regions with strong generic pharmaceutical sectors, evidenced by search trends for "bulk 383146-03-0 distributors Asia."
Future applications may exploit the compound's chelating properties in metal-organic frameworks (MOFs) for environmental remediation—an area gaining traction with queries like "nitrogen ligand wastewater treatment." As analytical technologies advance, particularly in cryo-EM and microED, the precise molecular interactions of 2-Isopropyl-N,6-dimethyl-4-pyrimidinamine with biological targets will likely become clearer, potentially unlocking new structure-activity relationships.
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